molecular formula C13H18N6O2 B5508076 3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one

3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one

Cat. No.: B5508076
M. Wt: 290.32 g/mol
InChI Key: JSOIXOPBBUEWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.14912384 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest has not been directly mentioned in the available literature. However, research on similar compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives, has demonstrated a wide range of applications in the synthesis of heterocyclic compounds with potential biological activities. These applications include:

  • Insecticidal and Antibacterial Potential : Compounds synthesized from pyrimidine and pyrazole heterocyclics have shown insecticidal and antimicrobial activities. These compounds have been prepared through microwave-assisted cyclocondensation, indicating their relevance in developing pest control and antibacterial agents (Deohate & Palaspagar, 2020).

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. Some derivatives demonstrated potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).

  • Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management (Rahmouni et al., 2016).

  • Antimicrobial and Antifungal Agents : Several studies have synthesized novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, as well as cancer cell lines, showcasing their multifunctional application potential (Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a target for cancer treatment .

Properties

IUPAC Name

3-[2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-1,3-oxazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-9-16-11(10-8-15-18(2)12(10)17-9)14-4-6-19-5-3-7-21-13(19)20/h8H,3-7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOIXOPBBUEWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCCN3CCCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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